molecular formula C19H20FN3O5 B3545331 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No. B3545331
M. Wt: 389.4 g/mol
InChI Key: WWQGPCZPSIRUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine, also known as 2C-F, is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among researchers for its unique chemical structure and potential therapeutic applications.

Mechanism of Action

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. It also has a moderate affinity for the dopamine transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to induce a range of psychedelic effects, including altered perception, thought, and mood. It has been reported to induce visual hallucinations, synesthesia, and increased emotional empathy.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine in lab experiments is its unique chemical structure, which may provide insights into the mechanisms of action of other psychedelics. However, its psychoactive effects may also pose a limitation, as they can make it difficult to separate the effects of the drug from other factors.

Future Directions

There are several potential future directions for research on 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another area of interest is its potential as a research tool for studying the mechanisms of action of other psychedelics. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential risks and limitations.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a strong affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition.

properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-27-17-11-13(16(23(25)26)12-18(17)28-2)19(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQGPCZPSIRUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.